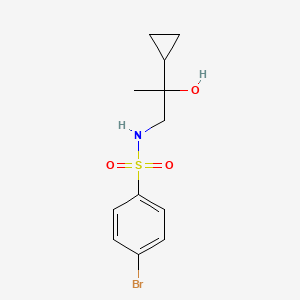

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c1-12(15,9-2-3-9)8-14-18(16,17)11-6-4-10(13)5-7-11/h4-7,9,14-15H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOIMSJCRXKURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)Br)(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide typically involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex organic molecules . The process involves the use of boron reagents, which are tailored for specific coupling conditions .

Chemical Reactions Analysis

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Scientific Research Applications

4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide has numerous applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Structural and Crystallographic Comparisons

Key structural analogs include chlorpropamide (Cl-substituted) and tolbutamide (methyl-substituted). The bromine atom in the title compound introduces distinct steric and electronic effects compared to these analogs:

- Bromine vs. Chlorine Effects : The longer Br–C bond (1.887 Å vs. ~1.72 Å for Cl–C) increases steric bulk and polarizability, altering crystal packing. Bromine’s larger atomic radius reduces close-packing efficiency, leading to larger unit cell volumes compared to chlorpropamide .

- Hydrogen Bonding : Both compounds exhibit N–H⋯O and C–H⋯O interactions, but bromine’s weaker electronegativity (vs. Cl) reduces halogen-bonding contributions, shifting Hirshfeld surface interactions toward H⋯H and O⋯H .

Research Findings and Data Analysis

Hirshfeld Surface Analysis

For bromopropamide:

- H⋯H interactions : 47% (dominant, driven by alkyl chain packing).

- O⋯H/H⋯O : 24% (key for hydrogen-bonded chains).

- Br⋯H/H⋯Br : 8% (weaker than Cl⋯H in chlorpropamide) .

Hydrogen-Bond Geometry

| Interaction | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| N1–H1⋯O3 | 2.791 | 171.9 | Primary chain propagation |

| N2–H2⋯O2 | 2.860 | 146.8 | Stabilizes sulfonyl group |

| C10–H10C⋯O1 | 2.610 | 173.7 | Stabilizes propyl chain |

These interactions create infinite chains along the b-axis, resembling chlorpropamide but with longer Br⋯H contacts .

Biological Activity

4-Bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a bromine atom at the para position of the benzene ring and a cyclopropyl group attached to a hydroxyl-propyl chain, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema, as well as potential anticancer properties through modulation of tumor microenvironments.

Biological Activity Overview

Recent studies have highlighted several key activities associated with 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide:

- Antimicrobial Activity : Initial screenings indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases.

- Anti-inflammatory Effects : Compounds in the benzenesulfonamide class have shown promise in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

Table 1: Biological Activity Summary

| Activity Type | Effectiveness (IC50/MIC) | Reference |

|---|---|---|

| Antimicrobial | MIC 6.72 mg/mL (E. coli) | |

| Anticancer | IC50 0.3287 mg/mL (MCF7) | |

| Anti-inflammatory | 94.69% inhibition (rat paw edema) |

Case Studies

-

Antimicrobial Evaluation :

A study conducted on various benzenesulfonamide derivatives, including 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide, reported promising antimicrobial activity against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness was measured using the broth microdilution method, yielding MIC values that indicate strong potential for clinical applications. -

Anticancer Screening :

In vitro tests on human breast adenocarcinoma (MCF7) cells demonstrated that 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide significantly reduced cell viability through mechanisms involving apoptosis. The study utilized the Sulforhodamine B assay to quantify cell death, establishing a direct correlation between dosage and efficacy. -

Inflammation Model :

The anti-inflammatory properties were assessed using a carrageenan-induced rat paw edema model. The compound exhibited substantial reductions in edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the critical steps in synthesizing 4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves:

- Bromination : Reaction of benzenesulfonamide derivatives with bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., FeBr₃ catalysis at -78°C for selectivity) .

- Alkylation : Introducing the 2-cyclopropyl-2-hydroxypropylamine moiety via nucleophilic substitution. Key parameters include pH (basic conditions with K₂CO₃/NaH) and solvent polarity to minimize side reactions .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise temperature control during lithiation and bromination steps .

Q. How is the molecular structure of this compound characterized, and what software tools are recommended for crystallographic analysis?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯O) can be analyzed using SHELX for refinement and ORTEP-3 /WinGX for visualization .

- Hirshfeld surface analysis identifies dominant interactions (e.g., H⋯H, O⋯H) contributing to crystal packing .

- Example: The bromophenyl group in related sulfonamides forms a 171.9° N1⋯O3 hydrogen bond, critical for stability .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test interactions with targets like carbonic anhydrase or kinases using fluorometric/colorimetric methods (e.g., para-nitrophenyl acetate hydrolysis) .

- Cytotoxicity screening : MTT assays on cell lines to assess viability. Structural analogs show activity dependent on substituent electronegativity .

Advanced Research Questions

Q. How can computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions. The bromine atom’s electronegativity and cyclopropyl group’s steric effects influence binding affinity .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Becke’s three-parameter hybrid functional (B3LYP) is recommended for thermochemical accuracy .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., bromine vs. chlorine) on potency. For example, bulkier cyclopropyl groups may enhance selectivity but reduce solubility .

- Metabolic stability assays : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide derivatives) that may explain variability .

Q. How can synthesis be optimized for scalability without compromising stereochemical purity?

Methodological Answer:

- Flow chemistry : Continuous lithiation-bromination steps improve reproducibility and reduce side products .

- Chiral resolution : Use HPLC with amylose-based columns to separate enantiomers, critical for maintaining the hydroxyl group’s stereochemical integrity .

Technical Challenges and Solutions

Q. Why does crystallization of this compound pose challenges, and how are they mitigated?

Methodological Answer:

- Challenge : The hydroxyl and sulfonamide groups promote polymorph formation.

- Solution : Slow evaporation from DMSO/water mixtures (1:3 v/v) yields single crystals. Seeding with related sulfonamide templates (e.g., chlorpropamide) guides nucleation .

Q. How do non-covalent interactions influence its solid-state properties?

Methodological Answer:

- π-π stacking : Bromophenyl groups align antiparallel (4.2 Å spacing) to stabilize the lattice .

- Hydrogen-bonding : N–H⋯O interactions (1.94–2.79 Å) dominate, validated via 2D fingerprint plots from Hirshfeld analysis .

Comparative and Database Studies

Q. How does this compound compare to chlorpropamide in crystal packing and bioactivity?

Methodological Answer:

- Structural differences : Bromine’s larger van der Waals radius increases halogen bonding vs. chlorine. This alters hydrogen-bond angles (e.g., 171.9° in bromo vs. 168.5° in chloro analogs) .

- Bioactivity : Bromine enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .

Q. What database resources are essential for validating its structural and functional data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.